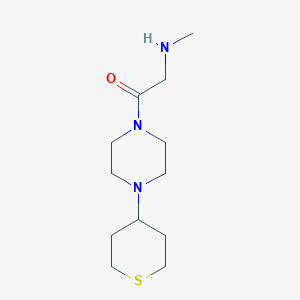

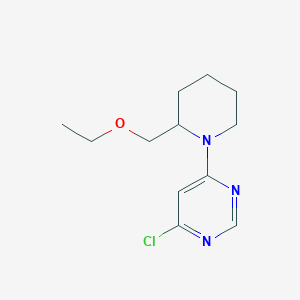

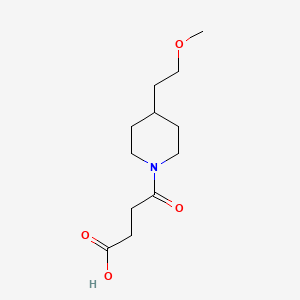

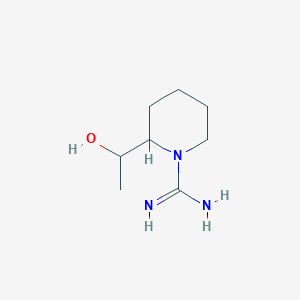

![molecular formula C11H15ClN2O3 B1477060 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097954-42-0](/img/structure/B1477060.png)

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Übersicht

Beschreibung

“5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a chemical compound with the molecular formula C10H13ClN2O3 . It is a derivative of pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a class of compounds that have been studied for their biological activities .

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyridine-1,3(2H)-diones and their derivatives has been the subject of several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study presents a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

Chemical Reactions Analysis

The chemical reactions involving “5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives can be complex and varied. One study reports a sequential opening/closing cascade reaction in the synthesis of pyrazolo[3,4-b]pyridine scaffolds . Another study discusses the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

Nitrogen-based heterocycles like the one have been reported to possess anticancer properties . For instance, derivatives of piperidine have been identified as potent tubulin inhibitors , which are crucial in the development of anticancer drugs . The structural complexity of the compound suggests potential as a scaffold for developing novel anticancer agents.

Material Science: Liquid Crystalline Properties

Compounds with long alkyl chains and heterocyclic rings, similar to the one , have been studied for their liquid crystalline properties . These materials are of interest for their potential use in electronic displays, sensors, and other device applications.

Photodynamic Therapy: Photosensitizers

The structural motif of the compound resembles those used in photodynamic therapy as photosensitizers . Research in this field could lead to the development of new treatments for cancer and other diseases using light-activated compounds.

Biological Systems: Coenzyme Analogs

Pyridine derivatives play crucial roles in biological systems, such as in coenzymes involved in oxidation-reduction processes . The compound could be studied for its potential as a coenzyme analog, contributing to the understanding and manipulation of metabolic pathways.

Zukünftige Richtungen

The future directions in the research of “5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicinal and agricultural chemistry .

Eigenschaften

IUPAC Name |

5-(2-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDICXWGNSWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

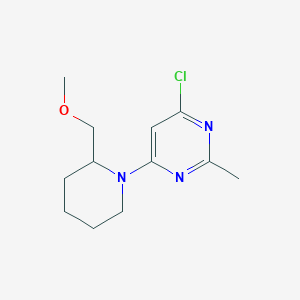

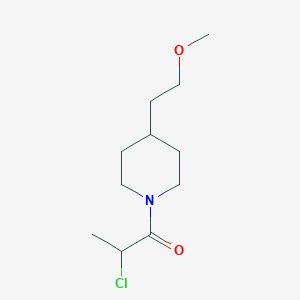

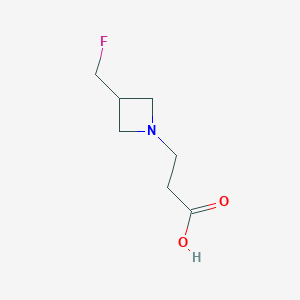

![1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476999.png)